N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide
Overview
Description
N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a chlorophenyl group, and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the chlorophenyl and dimethoxyphenyl groups, and the final carboxamide formation. Common synthetic routes may involve:
Formation of Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Chlorophenyl Group: This step may involve a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.
Introduction of Dimethoxyphenyl Group: This can be achieved through a Suzuki-Miyaura coupling reaction using 2,5-dimethoxyphenylboronic acid and a palladium catalyst.
Formation of Carboxamide: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide: shares structural similarities with other quinoline derivatives such as chloroquine and quinine.
Unique Features: The presence of both chlorophenyl and dimethoxyphenyl groups makes it unique compared to other quinoline derivatives.
Uniqueness
Structural Diversity: The combination of different functional groups provides a unique chemical profile.
Biological Activity: The specific arrangement of functional groups may result in distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3/c1-31-19-11-12-25(32-2)22(15-19)24-16-21(20-5-3-4-6-23(20)29-24)26(30)28-14-13-17-7-9-18(27)10-8-17/h3-12,15-16H,13-14H2,1-2H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFQHNWAHZUCKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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